1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene
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Overview
Description
1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene is an organic compound characterized by the presence of an ethylsulfanyl group attached to an ethene-1,2-diyl moiety, which is further connected to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene typically involves the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by dehydrogenation . The reaction conditions include:
Temperature: Elevated temperatures are required for the alkylation and dehydrogenation steps.
Catalyst: Zeolite beta is used to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form ethylsulfanyl derivatives with different oxidation states.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylsulfanyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a modulator of GABAA receptors.
Medicine: Studied for its role in reversing cognitive dysfunction in neurodevelopmental disorders.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it modulates GABAA receptors by binding to the benzodiazepine binding site, which influences inhibitory neurotransmission in the central nervous system . This modulation can lead to changes in cognitive function and other neurological effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but without the ethylsulfanyl group.
1,1’-[(E)-1-Bromo-1,2-ethenediyl]dibenzene: A brominated derivative with different reactivity and applications.
Uniqueness
1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that other similar compounds may not fulfill.
Properties
CAS No. |
40206-38-0 |
---|---|
Molecular Formula |
C16H16S |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
(1-ethylsulfanyl-2-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16S/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-13H,2H2,1H3 |
InChI Key |
UFCBXJBHAPQXGN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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